Veratril

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

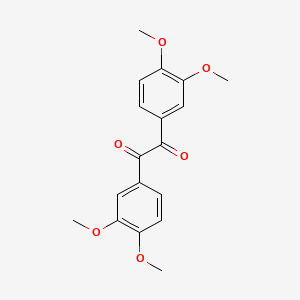

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPWPTYBCCEVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280410 | |

| Record name | Veratril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-34-7 | |

| Record name | Veratril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Veratril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Veratril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratril, systematically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with significant applications in synthetic chemistry and potential relevance in medicinal chemistry. Its structure, featuring two veratryl groups bridged by a diketone moiety, provides a versatile scaffold for the synthesis of more complex molecules. This document provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Identification

This compound is an α-diketone characterized by two 3,4-dimethoxyphenyl substituents attached to an ethanedione backbone.

-

IUPAC Name: 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione[1]

-

Synonyms: 3,3',4,4'-Tetramethoxybenzil, this compound[2]

-

Molecular Formula: C₁₈H₁₈O₆[1]

-

CAS Number: 554-34-7[1]

The presence of the electron-donating methoxy groups on the phenyl rings influences the reactivity of both the aromatic system and the diketone functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 330.33 g/mol | [1] |

| Appearance | Yellow to orange solid | |

| Melting Point | 131-135 °C | |

| Boiling Point | 505.6 °C at 760 mmHg | [1] |

| Density | 1.195 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | |

| Flash Point | 223.6 °C | [1] |

Synthesis of this compound

This compound can be synthesized through the oxidation of veratroin, which is in turn prepared from veratraldehyde. A typical experimental protocol is detailed below.

Synthesis of Veratroin from Veratraldehyde

Experimental Protocol:

-

In a round-bottom flask, dissolve 10.0 g of veratraldehyde in 50 mL of ethanol.

-

Add a solution of 5.0 g of potassium cyanide (KCN) in 10 mL of water to the flask. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reflux the mixture for 4 hours. The solution will turn a reddish-brown color.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

A yellow precipitate of veratroin will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude veratroin from ethanol to obtain a purified product.

Oxidation of Veratroin to this compound

Experimental Protocol:

-

Suspend 5.0 g of purified veratroin in 50 mL of glacial acetic acid in a round-bottom flask.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add a solution of 3.0 g of chromium trioxide (CrO₃) in 10 mL of water and 10 mL of glacial acetic acid dropwise to the reaction mixture. Caution: Chromium trioxide is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment.

-

After the addition is complete, maintain the temperature at 80 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

A yellow precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude this compound from ethanol to yield pure, yellow crystals.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) stretching of the α-diketone at approximately 1680-1660 cm⁻¹ and C-O stretching of the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons in the diketone at around δ 190 ppm, as well as signals for the aromatic and methoxy carbons.

-

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures.

Synthesis of Heterocyclic Compounds

This compound can undergo condensation reactions with various binucleophiles to form a range of heterocyclic systems. For example, its reaction with o-phenylenediamine can yield quinoxaline derivatives.

Experimental Workflow for Quinoxaline Synthesis:

Caption: Workflow for the synthesis of a quinoxaline derivative from this compound.

Biological Relevance

While this compound itself is not a known drug, its structural motifs are present in various biologically active molecules. The dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with pharmacological properties. Research into the biological activities of this compound and its derivatives is an active area of investigation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the chemical nature and utility of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and data aim to facilitate its synthesis and application in further research and development endeavors.

References

Veratril (Veratramine): A Technical Guide on its Mechanism of Action in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid derived from plants of the Veratrum species, has demonstrated significant potential in pain modulation, particularly in models of neuropathic pain.[1] This technical guide provides an in-depth overview of the current understanding of veratramine's mechanism of action, focusing on its primary molecular targets and signaling pathways. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel analgesic therapies.

Introduction

Veratramine is a naturally occurring steroidal alkaloid found in various plants of the Liliaceae family, notably Veratrum nigrum.[1][2] Historically, extracts from Veratrum species have been used in traditional medicine for various ailments, though their toxicity is well-recognized.[3][4] Recent research has highlighted the analgesic properties of veratramine, particularly in the context of diabetic peripheral neuropathy.[2][5] This document synthesizes the available scientific literature to provide a detailed technical overview of veratramine's mechanism of action in pain modulation.

Core Mechanism of Action: Inhibition of the SIGMAR1-NMDAR Pathway

The principal mechanism underlying the analgesic effects of veratramine involves the inhibition of the Sigma-1 receptor (SIGMAR1) and the subsequent modulation of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway.[2][5]

Molecular Targets

-

Sigma-1 Receptor (SIGMAR1): Veratramine is proposed to directly interact with SIGMAR1. Molecular docking studies predict a binding energy of -3.6 kcal/mol between veratramine and SIGMAR1.[2] SIGMAR1 is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including the modulation of ion channels and receptor signaling.

-

N-methyl-D-aspartate Receptor (NMDAR): Veratramine indirectly modulates NMDAR function. It has been shown to inhibit the phosphorylation of the NMDAR at the Ser896 site and disrupt the formation of the SIGMAR1-NMDAR complex.[2][5]

Signaling Pathway

Veratramine's engagement with SIGMAR1 initiates a cascade of events that ultimately dampens neuronal hyperexcitability, a key feature of neuropathic pain. The proposed signaling pathway is as follows:

-

Veratramine Binds to SIGMAR1: Veratramine directly interacts with and inhibits SIGMAR1.

-

Disruption of SIGMAR1-NMDAR Complex: This interaction prevents the formation and stability of the SIGMAR1-NMDAR protein complex.[2][5]

-

Reduced NMDAR Phosphorylation: Veratramine treatment leads to a significant decrease in the phosphorylation of the NMDAR at the Ser896 residue.[2][5]

-

Inhibition of NMDAR-CaMKII Complex Formation: The downstream signaling is further impacted by the inhibition of the formation of the NMDAR-Ca2+/calmodulin-dependent protein kinase II (CaMKII) complex.[2][5]

-

Pain Modulation: The culmination of these molecular events is the attenuation of pain signals.

Quantitative Data

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of veratramine in a rat model of diabetic peripheral neuropathy.[2][5]

| Parameter | Control/Vehicle Group | DPN Model Group | Veratramine-Treated Group (50 µg/kg) |

| Mechanical Withdrawal Threshold (N) | - | 7.5 ± 1.9 | 17.9 ± 2.6 |

| Thermal Pain Tolerance (s) | - | 11.8 ± 4.2 | 20.4 ± 4.1 |

| Cold Ectopic Pain Tolerance (s) | - | 3.4 ± 0.8 | 5.9 ± 1.7 |

| Veratramine-SIGMAR1 Binding Energy (kcal/mol) | - | - | -3.6 (Molecular Docking) |

Experimental Protocols

Diabetic Peripheral Neuropathy (DPN) Rat Model

-

Animals: Male Sprague-Dawley rats.

-

Induction: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer, following a high-fat diet.

-

Confirmation: DPN was confirmed two months post-induction by assessing the mechanical pain threshold.

-

Grouping: Rats were divided into a model group and a treatment group. A vehicle group consisted of diabetic rats without peripheral neuropathy.

-

Treatment: The treatment group received a daily intravenous injection of veratramine (50 µg/kg) via the tail vein for 4 weeks.

Behavioral Assays for Pain Assessment

-

Mechanical Withdrawal Threshold (MWT): Assessed using von Frey filaments applied to the plantar surface of the hind paw. The force required to elicit a withdrawal response was recorded.

-

Thermal Paw Withdrawal Latency (TWL): Measured using a radiant heat source focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw was recorded.

-

Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of licking and flinching behavior.

Biochemical Assays

-

Co-immunoprecipitation (Co-IP):

-

Spinal cord tissue lysates were prepared.

-

Lysates were incubated with primary antibodies against SIGMAR1 or NMDAR.

-

Protein A/G agarose beads were used to pull down the antibody-protein complexes.

-

The precipitated proteins were then analyzed by Western blotting to detect interacting partners (NMDAR and CaMKII).

-

-

Western Blotting:

-

Proteins from spinal cord tissue lysates were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against SIGMAR1, NMDAR, and phosphorylated NMDAR (Ser896).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.

-

Bands were visualized using an enhanced chemiluminescence (ECL) system.

-

Potential Alternative Mechanism: Modulation of Voltage-Gated Sodium Channels

While the SIGMAR1-NMDAR pathway is the most substantiated mechanism for veratramine's analgesic effects, it is noteworthy that Veratrum alkaloids are known to interact with voltage-gated sodium channels (VGSCs).[6] Some alkaloids in this class act as VGSC activators, leading to persistent channel opening. This action on VGSCs, particularly subtypes expressed in nociceptive neurons (e.g., Nav1.7, Nav1.8), could contribute to or modulate the overall effect of veratramine on pain perception. However, specific studies detailing the direct effects of veratramine on VGSCs in the context of pain modulation are currently limited.

Pharmacokinetics and Toxicology

-

Pharmacokinetics: Studies in rats have shown gender-dependent differences in the pharmacokinetics of veratramine, with males exhibiting higher bioavailability.[7]

-

Toxicity: Veratramine, like other Veratrum alkaloids, is toxic. The LD50 for intragastrically administered veratramine in Kunming mice is 15.9 mg/kg.[1] Symptoms of Veratrum alkaloid poisoning can include nausea, vomiting, abdominal pain, bradycardia, and hypotension.[4][6]

Conclusion and Future Directions

Veratramine presents a promising avenue for the development of novel analgesics, primarily through its inhibitory action on the SIGMAR1-NMDAR signaling pathway. The preclinical data demonstrate its efficacy in a relevant model of neuropathic pain. However, for its progression as a therapeutic candidate, further research is imperative. Key areas for future investigation include:

-

Quantitative Binding Assays: Determination of the binding affinity (Ki or Kd) of veratramine for SIGMAR1 and its direct or indirect effects on NMDAR subtypes.

-

Elucidation of Sodium Channel Interaction: Detailed electrophysiological studies are needed to clarify the specific effects of veratramine on voltage-gated sodium channel subtypes involved in pain transmission.

-

Comprehensive Toxicological Profiling: A more thorough assessment of the safety profile of veratramine is required.

-

Structure-Activity Relationship (SAR) Studies: To optimize the analgesic efficacy and minimize the toxicity of veratramine-based compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on veratramine's mechanism of action in pain modulation and to identify critical areas for future research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Veratramine ameliorates pain symptoms in rats with diabetic peripheral neuropathy by inhibiting activation of the SIGMAR1-NMDAR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratrum Nigrum | Lo-Am Medicine [loam-medicine.com]

- 4. ballyrobertgardens.com [ballyrobertgardens.com]

- 5. Veratramine ameliorates pain symptoms in rats with diabetic peripheral neuropathy by inhibiting activation of the SIGMAR1-NMDAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Veratril: Synthesis, Chemical Profile, and Relation to Natural Lignans

Disclaimer: Extensive research did not yield specific information regarding the historical discovery or natural sources of the compound known as Veratril, with the chemical name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione. The available data strongly suggests that this compound is primarily a synthetic compound available from chemical suppliers. This guide provides a detailed account of its chemical nature, a plausible synthetic route, and contextualizes it within the broader class of naturally occurring lignans, which it structurally resembles.

Introduction to this compound

Chemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below. This information is compiled from chemical supplier databases and computational chemistry resources.

| Property | Value |

| Chemical Formula | C₁₈H₁₈O₆ |

| Molar Mass | 330.33 g/mol |

| CAS Number | 554-34-7 |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[3] |

| IUPAC Name | 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione |

Synthesis of this compound

While a formal discovery and isolation from a natural source are not documented, the synthesis of this compound can be achieved through established organic chemistry methods. A common and plausible route is the oxidation of veratroin (an α-hydroxy ketone), which itself can be synthesized from veratraldehyde.

A likely two-step synthesis of this compound from the readily available starting material, veratraldehyde, is outlined below.

Step 1: Benzoin Condensation of Veratraldehyde to Veratroin

Two molecules of veratraldehyde undergo a benzoin-type condensation reaction, typically catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene, to form veratroin (3,4,3',4'-tetramethoxybenzoin).

Step 2: Oxidation of Veratroin to this compound

The resulting α-hydroxy ketone, veratroin, is then oxidized to the α-diketone, this compound. This oxidation can be accomplished using various oxidizing agents, such as nitric acid, copper(II) salts, or other selective oxidants for secondary alcohols.

The following diagram illustrates the proposed synthetic pathway for this compound.

This compound in the Context of Natural Lignans

This compound's core structure is that of a lignan. Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and are found in foods such as flaxseeds, whole grains, fruits, and vegetables.[4][5]

The biosynthesis of lignans in plants begins with the shikimic acid pathway, which produces the amino acid phenylalanine. Phenylalanine is then converted into various phenylpropanoid units, with coniferyl alcohol being a key intermediate. The dimerization of two coniferyl alcohol molecules, a reaction often directed by dirigent proteins, leads to the formation of the basic lignan skeleton.[5] This initial dimer can then undergo a variety of modifications to produce the vast array of naturally occurring lignans.

The following diagram provides a simplified overview of the biosynthetic origin of lignans.

Many lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][5] When consumed by humans, plant lignans can be metabolized by gut microbiota into enterolignans, such as enterodiol and enterolactone, which are phytoestrogens that can influence hormonal balance.[4][5] While this compound shares a structural backbone with these compounds, there is a lack of specific research on its biological effects. Related synthetic compounds, such as 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, have been investigated for their potential in overcoming multidrug resistance in cancer cells, suggesting that the core structure may be of interest in medicinal chemistry.[6]

Conclusion

This compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) is a well-defined organic compound that is available as a synthetic chemical. Despite its structural similarity to the naturally occurring lignans, there is no evidence in the reviewed scientific literature of its isolation from a natural source or a documented history of its discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and has placed it within the important context of lignan chemistry and biology. Further research would be required to determine if this compound possesses any of the biological activities characteristic of its naturally occurring structural relatives.

References

- 1. Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Veratril (Verapamil) in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a phenylalkylamine derivative, is a first-generation calcium channel blocker widely utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides an in-depth exploration of Verapamil's role in blood pressure regulation, focusing on its mechanism of action at the molecular level, its effects on vascular smooth muscle and cardiac cells, and its clinical efficacy. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for assessing its antihypertensive effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. Pharmacological intervention is a cornerstone of hypertension management, and calcium channel blockers (CCBs) represent a key therapeutic class. Verapamil, marketed under various brand names including Veratril, Calan, and Isoptin, is a non-dihydropyridine CCB that exerts its antihypertensive effects through a well-defined mechanism of action.[1][2][3] By targeting L-type calcium channels, Verapamil modulates intracellular calcium concentrations, leading to vasodilation and a reduction in cardiac workload, thereby lowering blood pressure. This guide will dissect the intricate pathways through which Verapamil achieves this effect.

Mechanism of Action and Signaling Pathways

Verapamil's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiac myocytes.[1] This blockade prevents the influx of extracellular calcium ions, a critical step in muscle contraction.

Vascular Smooth Muscle Cell Relaxation

In vascular smooth muscle cells, the influx of calcium through L-type channels triggers a cascade of events leading to contraction. Verapamil's blockade of these channels disrupts this process, resulting in vasodilation and a decrease in peripheral resistance. The downstream signaling pathway is as follows:

-

Inhibition of Calcium Influx: Verapamil binds to the α1 subunit of the L-type calcium channel, physically obstructing the channel and preventing the influx of Ca²⁺ into the cell.

-

Reduced Calmodulin Activation: The decrease in intracellular Ca²⁺ concentration leads to reduced binding of Ca²⁺ to calmodulin (CaM).

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex is responsible for activating Myosin Light Chain Kinase (MLCK). With lower levels of activated CaM, MLCK activity is diminished.

-

Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains, a crucial step for the interaction between actin and myosin filaments and subsequent muscle contraction. Reduced MLCK activity leads to decreased phosphorylation of myosin light chains.

-

Vascular Smooth Muscle Relaxation: The reduced phosphorylation of myosin light chains results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Cardiac Effects

In addition to its effects on vascular smooth muscle, Verapamil also acts on cardiac cells. By blocking L-type calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, it slows the heart rate (negative chronotropic effect) and reduces the speed of conduction (negative dromotropic effect). In cardiac muscle cells, it reduces the force of contraction (negative inotropic effect). These cardiac effects contribute to the overall reduction in blood pressure and are particularly beneficial in the treatment of angina and arrhythmias.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the efficacy of Verapamil in lowering blood pressure. The following tables summarize key quantitative data from some of these studies.

Table 1: Dose-Response Relationship of Sustained-Release Verapamil in Mild to Moderate Essential Hypertension

| Daily Dose | Mean Change in Diastolic Blood Pressure (mmHg) |

| Placebo | - |

| 60 mg | Similar to placebo |

| 120 mg | Significant reduction vs. placebo |

| 240 mg | Further significant reduction vs. 120 mg |

| 480 mg | Greatest reduction in blood pressure |

Data from a double-blind, parallel-group, placebo-controlled study.[4]

Table 2: Comparison of Verapamil with Other Antihypertensive Agents

| Treatment | Mean Reduction in Morning Systolic BP (mmHg) | Mean Reduction in Morning Diastolic BP (mmHg) |

| COER-24 Verapamil (240-360 mg/day) | -16.6 | -11.9 |

| Enalapril (10-20 mg/day) | Lower than Verapamil | Lower than Verapamil |

| Losartan (50-100 mg/day) | Lower than Verapamil | Lower than Verapamil |

| Placebo | - | - |

Data from a randomized, double-blinded, placebo-controlled, multicenter study.[5]

Table 3: Efficacy of Verapamil in a Head-to-Head Comparison Study

| Treatment | Achievement of Goal Blood Pressure (Period 1) | Achievement of Goal Blood Pressure (Period 2) |

| Verapamil SR (240 mg/day) | 65.2% | 73.0% |

| Atenolol (50 mg/day) | 55.1% | 59.6% |

| Captopril (25 mg BID) | 43.8% | 57.1% |

Data from a double-blind, positively controlled, forced dose titration study in black patients with mild to moderate hypertension.[6]

Experimental Protocols

The following sections detail representative protocols for preclinical and clinical evaluation of Verapamil's effect on blood pressure.

Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method for evaluating the long-term effects of Verapamil on blood pressure in a common animal model of hypertension.

Objective: To determine the effect of chronic oral administration of Verapamil on systolic and diastolic blood pressure in Spontaneously Hypertensive Rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Verapamil hydrochloride

-

Drinking water

-

Animal cages with water bottles

-

Non-invasive blood pressure measurement system for rodents (e.g., tail-cuff method)

-

Animal scale

Procedure:

-

Animal Acclimation: House SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard rat chow and water ad libitum.

-

Baseline Blood Pressure Measurement: Acclimate the rats to the restraining device of the non-invasive blood pressure system for several days before recording baseline measurements. Measure and record the systolic and diastolic blood pressure and heart rate of each rat for 3-5 consecutive days to establish a stable baseline.

-

Treatment Groups: Randomly assign the rats to two groups: a control group receiving regular drinking water and a treatment group receiving Verapamil dissolved in the drinking water (e.g., 0.75 mg/ml).[7]

-

Drug Administration: Prepare fresh Verapamil solution daily. Monitor water consumption to estimate the daily dose of Verapamil per rat.

-

Blood Pressure Monitoring: Measure and record the blood pressure and heart rate of all rats weekly for the duration of the study (e.g., 16 weeks).[8]

-

Data Analysis: At the end of the study, compare the changes in blood pressure and heart rate from baseline between the Verapamil-treated group and the control group using appropriate statistical methods (e.g., t-test or ANOVA).

Phase III Clinical Trial Protocol for Essential Hypertension

This protocol outlines the key elements of a Phase III clinical trial to evaluate the efficacy and safety of Verapamil in patients with essential hypertension.

Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of Sustained-Release Verapamil in Patients with Mild to Moderate Essential Hypertension.

Objectives:

-

Primary: To demonstrate the superiority of sustained-release (SR) Verapamil compared to placebo in reducing sitting diastolic blood pressure from baseline to the end of the treatment period.

-

Secondary: To evaluate the effect of SR Verapamil on sitting systolic blood pressure, to assess the dose-response relationship, and to evaluate the safety and tolerability of SR Verapamil.

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Run-in Period: A 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

-

Treatment Period: A 6-week double-blind treatment period where patients are randomized to receive either SR Verapamil (e.g., 240 mg once daily) or a matching placebo.[4]

-

Follow-up: A 2-week follow-up period after the cessation of treatment.

Inclusion Criteria:

-

Male or female patients aged 18-75 years.

-

Diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure between 95 and 114 mmHg).

-

Willingness to provide written informed consent.

Exclusion Criteria:

-

Secondary hypertension.

-

Severe cardiovascular disease.

-

Significant renal or hepatic impairment.

-

Known hypersensitivity to Verapamil or other calcium channel blockers.

-

Use of other antihypertensive medications that cannot be safely discontinued.

Study Procedures:

-

Screening Visit: Obtain informed consent, assess eligibility criteria, and perform a physical examination and laboratory tests.

-

Randomization Visit: At the end of the run-in period, eligible patients are randomized to a treatment group.

-

Study Visits: Patients will have visits at weeks 2, 4, and 6 of the treatment period and a final follow-up visit at week 8. At each visit, blood pressure and heart rate will be measured, and adverse events will be recorded.

-

Blood Pressure Measurement: Sitting blood pressure will be measured in triplicate at each visit using a calibrated sphygmomanometer after the patient has been resting for at least 5 minutes.

Statistical Analysis:

-

The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in sitting diastolic blood pressure at week 6, with treatment as a factor and baseline blood pressure as a covariate.

-

Secondary efficacy endpoints and safety data will be analyzed using appropriate statistical methods.

Conclusion

Verapamil is a well-established and effective antihypertensive agent with a clear mechanism of action centered on the blockade of L-type calcium channels. This action leads to vascular smooth muscle relaxation and a reduction in cardiac workload, both of which contribute to its blood pressure-lowering effects. The quantitative data from numerous clinical trials support its efficacy and provide guidance on appropriate dosing and its comparative effectiveness. The experimental protocols outlined in this guide provide a framework for the continued investigation of Verapamil and other calcium channel blockers in the context of hypertension research and drug development. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and advance the treatment of hypertension.

References

- 1. heart.org [heart.org]

- 2. Choosing Blood Pressure Medication: Which Is Best for You? - GoodRx [goodrx.com]

- 3. heart.org [heart.org]

- 4. The relationship of dose to the antihypertensive response of verapamil-sustained release in patients with mild to moderate essential hypertension. The Verapamil-SR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A comparison of the efficacy and safety of a beta-blocker, a calcium channel blocker, and a converting enzyme inhibitor in hypertensive blacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of long-term verapamil treatment on blood pressure, cardiac hypertrophy and collagen metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arterial structural changes with verapamil in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of Veratramine Alkaloids: A Technical Guide

For Immediate Release

Yunnan, China - A class of naturally occurring steroidal alkaloids, known as veratramine-type alkaloids, found in plants of the Veratrum genus, are demonstrating significant promise as potent analgesic compounds. This technical guide provides an in-depth overview of the current understanding of their analgesic properties, with a focus on their mechanism of action and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Recent phytochemical investigations into traditional medicinal plants, particularly Veratrum taliense, have led to the isolation of several veratramine-type alkaloids.[1][2] These compounds have exhibited noteworthy analgesic effects in preclinical models, with some demonstrating greater potency than the commonly used opioid analgesic, pethidine. The primary mechanism of action for veratramine, a key alkaloid in this class, has been identified as the inhibition of the SIGMAR1-NMDAR signaling pathway, offering a novel target for pain therapeutics. Further research suggests that modulation of ion channels and anti-inflammatory effects may also contribute to their overall analgesic profile.

Quantitative Data on Analgesic Activity

While specific ED50 values for the analgesic effects of most veratramine-type alkaloids are not yet available in the published literature, preclinical studies using the acetic acid-induced writhing test in mice provide strong qualitative and comparative data.

| Compound Class | Specific Alkaloid(s) | Animal Model | Assay | Key Findings | Reference |

| Veratramine-type Alkaloids | Veratavines A-H | Mice | Acetic Acid-Induced Writhing | All tested alkaloids showed significant analgesic activity. | [1][2] |

| Veratramine-type Alkaloids | Veratavines A and D | Mice | Acetic Acid-Induced Writhing | Demonstrated more potent antalgic effects than pethidine. | [1][2] |

| Jervine-type Alkaloids | Veratralines A-C & known analogs | Mice | Acetic Acid-Induced Writhing | All compounds significantly decreased the number of writhes, outperforming Dolantin. | [3] |

Core Mechanism of Action: Signaling Pathways

The analgesic effect of veratramine, a representative veratramine-type alkaloid, is primarily attributed to its interaction with the Sigma-1 Receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR).

SIGMAR1-NMDAR Pathway Inhibition

In neuropathic pain models, veratramine has been shown to alleviate pain symptoms by inhibiting the activation of the SIGMAR1-NMDAR pathway. This involves the suppression of SIGMAR1 expression and a reduction in the phosphorylation of the NMDAR Ser896 site. The binding of veratramine disrupts the formation of the SIGMAR1-NMDAR and NMDAR-CaMKII complexes, leading to a decrease in neuronal hyperexcitability and pain transmission.

Other Potential Mechanisms

-

Ion Channel Modulation: Veratrum alkaloids have a known history of interacting with voltage-gated sodium channels. This interaction can lead to a decrease in neuronal excitability, which is a key factor in the transmission of pain signals. There is also emerging evidence suggesting a role for N-type calcium channel inhibition in the analgesic effects of some steroidal alkaloids.

-

Anti-inflammatory Effects: Many Veratrum alkaloids possess anti-inflammatory properties. By reducing inflammation, these compounds can indirectly alleviate pain by decreasing the production of inflammatory mediators that sensitize nociceptors.

Experimental Protocols

The primary preclinical assay used to evaluate the analgesic properties of veratramine-type alkaloids is the acetic acid-induced writhing test in mice. This test is a model of visceral pain.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

-

Male ICR or Swiss albino mice (20-25 g)

-

Test compounds (veratramine alkaloids)

-

Vehicle (e.g., normal saline, 0.25% Na-CMC)

-

Positive control (e.g., pethidine, Dolantin, indomethacin)

-

Acetic acid solution (0.6-0.7% in distilled water)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week.

-

Grouping: Animals are randomly divided into groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control

-

Group 3 onwards: Test compound at various doses

-

-

Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

Absorption Period: A period of 30-60 minutes is allowed for the absorption of the administered substances.

-

Induction of Writhing: Each mouse receives an intraperitoneal injection of acetic acid (typically 10 ml/kg body weight).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a predetermined period, usually 10-20 minutes.

-

Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Conclusion and Future Directions

Veratramine-type alkaloids represent a promising new class of analgesic compounds with a novel mechanism of action centered on the SIGMAR1-NMDAR pathway. Their high potency in preclinical models suggests their potential for development as alternatives to traditional pain medications. Future research should focus on elucidating the precise structure-activity relationships of these alkaloids, conducting further mechanistic studies to explore the role of ion channels, and performing comprehensive safety and pharmacokinetic profiling to assess their therapeutic potential in humans. The development of robust analytical methods for the quantification of these compounds will be crucial for advancing them through the drug development pipeline.

References

- 1. Seven new veratramine-type alkaloids with potent analgesic effect from Veratrum taliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven new veratramine-type alkaloids with potent analgesic effect from Veratrum taliense [ouci.dntb.gov.ua]

- 3. Potent anti-inflammatory and analgesic steroidal alkaloids from Veratrum taliense [agris.fao.org]

An In-depth Technical Guide on Veratril and its Effects on Cellular Processes

Introduction

Veratril is a naturally occurring alkaloid compound derived from plants of the Zea and Veratrum genera.[1] As a member of the alkaloid family, its nitrogen-containing structure allows it to interact with various biological systems, leading to a range of physiological effects.[1] This guide provides a comprehensive overview of the current understanding of this compound's effects on cellular processes, its mechanism of action, and the experimental protocols used to investigate its properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with key proteins that regulate cellular signaling. It has been shown to influence the activity of receptors and enzymes, which in turn modulates cellular responses to various stimuli.[1]

Interaction with Voltage-Gated Sodium Channels

A significant aspect of this compound's activity is its effect on voltage-gated sodium channels.[1] These channels are crucial for the propagation of action potentials in nerve cells. By modulating the function of these channels, this compound can influence nerve activity, which may have implications for pain management and blood pressure regulation.[1]

Antioxidant Properties

This compound also exhibits antioxidant properties, which enable it to protect cells from oxidative damage caused by free radicals.[1] Free radicals are unstable molecules that can contribute to cellular aging and the development of various diseases. By neutralizing these harmful molecules, this compound may help reduce the risk of conditions such as cancer and neurodegenerative disorders.[1]

Signaling Pathways

The cellular effects of this compound are mediated through its influence on specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Experimental Protocols

The investigation of this compound's cellular effects employs a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording

Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels.

Methodology:

-

Culture primary neurons or a suitable cell line expressing voltage-gated sodium channels.

-

Use the whole-cell patch-clamp technique to record sodium currents.

-

Establish a baseline recording of channel activity.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Record the changes in sodium current in the presence of this compound.

-

Analyze the data to determine the effect of this compound on channel kinetics, such as activation and inactivation.

Antioxidant Activity Assay

Objective: To quantify the antioxidant capacity of this compound.

Methodology:

-

Use a standard antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

-

Prepare a solution of this compound at various concentrations.

-

Mix the this compound solution with the radical solution (DPPH or ABTS).

-

Incubate the mixture for a specific period in the dark.

-

Measure the absorbance of the solution using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity to determine the antioxidant capacity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

| Concentration (µM) | Peak Sodium Current (% of control) |

| 0.1 | 95 ± 5 |

| 1 | 78 ± 7 |

| 10 | 45 ± 6 |

| 100 | 12 ± 4 |

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH | 25.4 ± 2.1 |

| ABTS | 18.9 ± 1.8 |

Conclusion

This compound is a promising natural compound with significant effects on cellular processes. Its ability to modulate voltage-gated sodium channels and act as an antioxidant suggests potential therapeutic applications in a variety of diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations of this compound.

References

An In-depth Technical Guide to the Therapeutic Potential of Veratridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that modulates the function of voltage-gated sodium channels (NaV).[1][2] Historically used as an insecticide and investigated for hypertension, its therapeutic applications have been limited by its toxicity.[3][4][5] However, its unique mechanism of action continues to make it an invaluable tool in neuropharmacological research and a subject of interest for potential therapeutic development, particularly in oncology. This guide provides a comprehensive overview of Veratridine's mechanism of action, summarizes key quantitative data, details experimental protocols for its study, and visualizes its associated signaling pathways.

Mechanism of Action

Veratridine exerts its effects by binding to site 2 of voltage-gated sodium channels, the same site targeted by other neurotoxins like batrachotoxin and aconitine.[1] This binding has several key consequences for channel function:

-

Persistent Activation: Veratridine locks the sodium channels in an open state, preventing their inactivation.[6] This leads to a persistent influx of sodium ions (Na+) into the cell.

-

Hyperpolarizing Shift in Activation: It causes a shift in the activation threshold of the sodium channel towards a more negative potential, making the neuron more excitable.[1][7]

-

Delayed Inactivation: The toxin significantly slows the inactivation of the sodium channels.[3]

This sustained sodium influx leads to a prolonged depolarization of the cell membrane. This, in turn, triggers the opening of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[1][2][4] The elevated intracellular calcium is a critical downstream effector of Veratridine's action, leading to neurotransmitter release and, at high concentrations, excitotoxicity and cell death.[1][4][8]

Interestingly, Veratridine can act as both an agonist and an antagonist depending on the electrophysiological stimulation protocol, suggesting a complex interaction with the sodium channel.[7]

Therapeutic Potential and Research Applications

While its direct therapeutic use has been hampered by toxicity, Veratridine's unique properties make it a valuable research tool and a compound of interest in specific therapeutic areas.

Neuropharmacological Research

Veratridine is widely used in research to study the function and pharmacology of voltage-gated sodium channels.[3] It serves as a tool to:

-

Investigate the mechanisms of neuronal excitability and signaling.

-

Model conditions of neuronal injury and excitotoxicity, such as in stroke and seizure research.[6]

-

Screen for and characterize new sodium channel blockers.[4]

-

Differentiate between subtypes of sodium channels, as it can induce different responses in various isoforms (e.g., Nav1.5 vs. Nav1.7).[9]

Oncology

Recent research has unveiled a potential role for Veratridine in cancer therapy.[6] Studies have shown that Veratridine can induce cell death in cancer cells through a mechanism involving the upregulation of the UBXN2A protein.[6][10] This protein then binds to and inhibits the oncoprotein mortalin-2 (mot-2), leading to cancer cell death.[10] Veratridine has been shown to have synergistic anti-tumor effects when combined with chemotherapeutic agents.[10][11] Importantly, it appears to be less cytotoxic to non-cancerous cells.[10]

Ischemia Research

Veratridine-induced cellular dysfunction, characterized by a failure of intracellular ion homeostasis, mimics some aspects of ischemia.[12] This has led to the suggestion that Veratridine intoxication could serve as an in vitro model for the characterization of potential anti-ischemic compounds.[12]

Quantitative Data

The following tables summarize key quantitative data related to the activity of Veratridine from various studies.

Table 1: Electrophysiological Effects of Veratridine on NaV1.7

| Parameter | Condition | Value | Reference |

| IC50 (Peak Current Inhibition) | Human Nav1.7 in HEK293A cells | 18.39 µM | [13][14] |

| EC50 (Sustained Current) | Human Nav1.7 in HEK293A cells | 9.53 µM | [13] |

| Shift in Half-Maximal Activation | 75 µM Veratridine on Nav1.7 | From -21.64 mV to -28.14 mV | [13] |

| Shift in Half-Inactivation | 75 µM Veratridine on Nav1.7 | From -59.39 mV to -73.78 mV | [13] |

Table 2: Cytotoxicity Data

| Cell Type | Veratridine Concentration | Exposure Time | Result | Reference |

| Bovine Chromaffin Cells | 30 µM | 30 min | ~30% cell death after 24h | [8] |

| Bovine Chromaffin Cells | 30 µM | 1 hour | ~55% cell death after 24h | [8] |

| Bovine Chromaffin Cells | 30 µM | 24 hours | ~90% cell death | [8] |

| Neuro-2a Cells | 0.25 mM (in the presence of ouabain) | Not specified | ~100% cell mortality | [15] |

| Neuro-2a Cells | 1 mM (in the presence of ouabain) | Not specified | ~100% cell mortality | [15] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the detailed characterization of Veratridine's effects on sodium channels.

Objective: To investigate the effects of Veratridine on the gating properties of voltage-gated sodium channels (e.g., Nav1.7) expressed in a cell line (e.g., HEK293A).[13]

Methodology:

-

Cell Culture: HEK293A cells stably expressing the desired sodium channel subtype are cultured under standard conditions.

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Recording Solutions:

-

External Solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): CsF 140, NaCl 10, EGTA 1, HEPES 10 (pH adjusted to 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Whole-cell patch clamp recordings are performed using a patch-clamp amplifier.

-

Membrane currents are elicited by applying voltage steps from a holding potential (e.g., -120 mV) to various test potentials.

-

Veratridine is applied to the cells via a perfusion system at various concentrations.

-

-

Data Analysis: The effects of Veratridine on peak sodium current, sustained current, voltage-dependence of activation, and steady-state inactivation are analyzed.[13]

Cytotoxicity Assay

This protocol is used to determine the toxic effects of Veratridine on cultured cells.

Objective: To quantify Veratridine-induced cell death in a neuronal or other relevant cell line (e.g., bovine chromaffin cells, Neuro-2a cells).[8][15]

Methodology:

-

Cell Culture: The chosen cell line is cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and exposed to various concentrations of Veratridine for defined periods. In some assays, ouabain is co-administered to sensitize the cells to sodium channel activators.[15]

-

Cell Viability Assessment: After the treatment period, cell viability is measured using a standard assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Trypan Blue Exclusion: Stains non-viable cells.

-

-

Data Analysis: The percentage of cell death or viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Veratridine's Mechanism of Action on Voltage-Gated Sodium Channels

References

- 1. Veratridine - Wikipedia [en.wikipedia.org]

- 2. Veratridine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Supramolecular Complexes of Plant Neurotoxin Veratridine with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotin-11-ctp.com [biotin-11-ctp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Veratridine induces apoptotic death in bovine chromaffin cells through superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye. [repository.cam.ac.uk]

- 10. A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Veratridine - LKT Labs [lktlabs.com]

- 12. Veratridine-induced intoxication: an in vitro model for the characterization of anti-ischemic compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Supramolecular Complexes of Plant Neurotoxin Veratridine with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Veratramine from Veratrum Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratramine is a steroidal alkaloid found in various species of the genus Veratrum, commonly known as false hellebore or corn lily. It is not typically found in Zea species (e.g., maize). This document provides a detailed protocol for the isolation and purification of veratramine from Veratrum plant material, specifically the rhizomes, where it is found in higher concentrations. Veratramine is a known inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis, making it a compound of significant interest in biomedical research and drug development.[1]

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of veratramine from Veratrum species.

| Plant Material | Extraction Method | Purification Method | Yield of Veratramine | Purity of Veratramine | Reference |

| Veratrum spp. rhizomes (5 kg) | Reflux with 60% ethanol | Macroporous resin & Silica gel column chromatography (petroleum ether:ethyl acetate gradient) | 21 g | 97% | CN101565445A[2] |

| Veratrum album roots and rootstock | Liquid-liquid extraction | HPLC-MS/MS | Concentrations varied, with lower levels of veratramine compared to other alkaloids like protoveratrine A. | N/A (quantification study) | (Hickel et al., 2023)[3] |

| Veratrum californicum dried roots (1 kg) | Soxhlet extraction with benzene | Silica gel chromatography | 2.34 g of cyclopamine (related alkaloid) | >99% (for cyclopamine) | (Gaffield et al., 2008)[4] |

Experimental Protocols

This section details the methodologies for the extraction and purification of veratramine from Veratrum rhizomes.

Protocol 1: Ethanol Extraction and Macroporous Resin Enrichment

This protocol is adapted from a patented method for preparing high-purity veratramine.[2]

1. Materials and Reagents:

- Dried and pulverized Veratrum rhizomes

- 60-90% Ethanol

- Deionized water

- Macroporous adsorption resin (e.g., Amberlite® XAD series or similar)

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

- Rotary evaporator

- Glass column for chromatography

2. Extraction Procedure:

- Weigh the desired amount of pulverized Veratrum rhizomes.

- Transfer the plant material to a suitable flask for reflux extraction.

- Add 60-90% ethanol to the flask (a common ratio is 1:10 to 1:15 w/v of plant material to solvent).

- Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.

- After refluxing, allow the mixture to cool and then filter to separate the extract from the solid plant material.

- Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

3. Macroporous Resin Enrichment:

- Dilute the concentrated aqueous extract with deionized water.

- Pack a glass column with the macroporous adsorption resin. The resin should be pre-treated according to the manufacturer's instructions, which typically involves washing with ethanol and then water.

- Load the diluted extract onto the prepared resin column.

- Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

- Elute the alkaloids from the resin using 70-90% ethanol.

- Collect the ethanol eluate, which is now enriched with total alkaloids.

- Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography for Veratramine Purification

This protocol describes the purification of veratramine from the crude alkaloid extract obtained in Protocol 1.

1. Materials and Reagents:

- Crude alkaloid extract from Veratrum

- Silica gel (for column chromatography, 60-120 mesh or 100-200 mesh)

- Petroleum ether

- Ethyl acetate

- Methanol (for recrystallization)

- Glass column for chromatography

- Thin-layer chromatography (TLC) plates (silica gel coated)

- Developing chamber for TLC

- UV lamp for visualization or appropriate staining reagent

2. Column Preparation:

- Prepare a slurry of silica gel in petroleum ether.

- Carefully pour the slurry into a glass column with the stopcock closed, avoiding the formation of air bubbles.

- Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

- Open the stopcock and drain the solvent until it is level with the top of the sand. Do not let the column run dry.

3. Chromatographic Separation:

- Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase).

- Carefully load the dissolved sample onto the top of the silica gel column.

- Begin the elution with a non-polar mobile phase, such as 100% petroleum ether.

- Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient could be from 100% petroleum ether to a 1:1 or 2:1 mixture of petroleum ether and ethyl acetate.[2]

- Collect fractions of the eluate in separate test tubes.

- Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate) and visualize the spots under a UV lamp or with a staining reagent.

- Combine the fractions that contain pure veratramine, as determined by TLC analysis.

4. Recrystallization:

- Evaporate the solvent from the combined pure fractions to obtain the purified veratramine.

- Dissolve the purified veratramine in a minimal amount of hot methanol.

- Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

- Collect the crystals by filtration and wash them with a small amount of cold methanol.

- Dry the crystals under vacuum to obtain pure veratramine.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway: "Off" State (No Ligand)

Caption: Hedgehog signaling pathway in the absence of the Hedgehog ligand, leading to gene repression.

Hedgehog Signaling Pathway: "On" State (Ligand Present) and Inhibition by Veratramine

Caption: Veratramine inhibits the Hedgehog pathway by targeting the Smoothened (SMO) protein.

Experimental Workflow for Veratramine Isolation

Caption: Workflow for the isolation and purification of veratramine from Veratrum rhizomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Veratraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Veratraldehyde (3,4-dimethoxybenzaldehyde). The described protocol is applicable for the determination of Veratraldehyde in various sample matrices, including pharmaceutical formulations and natural product extracts. The method utilizes a standard C18 column with a gradient elution of acetonitrile and water, modified with formic acid, ensuring excellent peak shape and resolution. Detection is performed by UV spectrophotometry, providing a reliable and accessible analytical solution.

Introduction

Veratraldehyde is a naturally occurring organic compound found in sources such as peppermint, ginger, and vanilla. It is widely used as a flavorant and fragrance in the food, cosmetic, and pharmaceutical industries. Furthermore, Veratraldehyde serves as a key intermediate in the synthesis of various pharmaceutical drugs. Accurate and reliable quantification of Veratraldehyde is therefore crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive protocol for its analysis using HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC System | A system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 30% B, 1-3 min: 30%→90% B, 3-4 min: 90% B, 4-4.1 min: 90%→30% B, 4.1-5 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm or 290 nm[1] |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Quantitative Method Parameters

The method demonstrates excellent linearity and sensitivity for the quantification of Veratraldehyde.

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.997 |

| Limit of Detection (LOD) | ~1 ng/mL (Estimated) |

| Limit of Quantitation (LOQ) | 3 ng/mL |

| Retention Time (tR) | Approximately 2.8 min (Varies with system) |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Veratraldehyde reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or methanol. This solution should be stored at 2-8°C.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with the mobile phase (e.g., 30:70 Acetonitrile:Water).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation Protocol (General Liquid Samples)

This protocol is suitable for samples like vanilla extracts or liquid formulations where Veratraldehyde is already in solution.

-

Dilution: Accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected Veratraldehyde concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

-

Analysis: Inject the filtered sample into the HPLC system.

Sample Preparation Protocol (Solid Samples & Plant Extracts)

This protocol is designed for solid samples or for extracting Veratraldehyde from complex matrices.

-

Extraction: Accurately weigh a known amount of the homogenized solid sample. Add a suitable volume of extraction solvent (e.g., methanol or ethanol) and extract using sonication for 20-30 minutes or maceration.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.

-

Dilution: Transfer an aliquot of the supernatant to a new tube and dilute as necessary with the mobile phase.

-

Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the filtered sample into the HPLC system.

System Suitability

Before sample analysis, the chromatographic system should be evaluated to ensure performance. A standard solution (e.g., 100 ng/mL) should be injected multiple times (n=5). The following parameters should be checked:

-

Repeatability: The relative standard deviation (%RSD) of the peak area should be ≤ 2%.

-

Tailing Factor: Should be between 0.8 and 1.5.

-

Theoretical Plates (N): Should be > 2000.

Diagrams

Caption: Experimental workflow for the HPLC analysis of Veratraldehyde.

Disclaimer: This application note provides a general method and may require optimization for specific sample matrices or instrumentation.

References

Application Notes and Protocols for the Use of Veratrum Alkaloids and Veratric Acid in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The study of novel therapeutic agents is crucial for the development of more effective treatments. Veratrum alkaloids, derived from plants of the Veratrum genus, and their derivative, veratric acid, have demonstrated significant antihypertensive properties, making them compelling candidates for hypertension research.[1][2][3][4][5][6] These compounds offer a multifaceted approach to lowering blood pressure, primarily through the modulation of nerve reflexes and vascular tone.

These application notes provide detailed protocols for in vitro and in vivo studies to investigate the antihypertensive effects of Veratrum alkaloids and veratric acid. The protocols are designed to be adaptable to specific research questions and laboratory settings.

Mechanism of Action

Veratrum alkaloids exert their hypotensive effects primarily through two main mechanisms:

-

Stimulation of the Bezold-Jarisch Reflex: Veratrum alkaloids activate afferent vagal nerve fibers in the heart and lungs, mimicking the effect of increased blood pressure. This triggers a reflex response characterized by a decrease in heart rate (bradycardia), vasodilation, and a subsequent fall in blood pressure.

-

Modulation of Voltage-Gated Sodium Channels: These alkaloids bind to voltage-gated sodium channels in nerve and muscle cells, causing them to remain open for a longer duration. This leads to an increased influx of sodium ions, altering the excitability of these cells and contributing to the overall hypotensive effect.

Veratric acid, a phenolic acid, has been shown to attenuate blood pressure and oxidative stress.[3][4] Its mechanism involves the restoration of nitric oxide (NO) levels, a potent vasodilator, and the reduction of lipid peroxidation products.[3][4]

Signaling Pathway of Veratrum Alkaloids

Caption: Signaling pathway of Veratrum alkaloids in hypertension.

In Vitro Studies: Vasodilation in Isolated Aortic Rings

This protocol details the procedure for assessing the vasodilatory effects of Veratrum alkaloids and veratric acid on isolated rat aortic rings pre-contracted with phenylephrine.

Experimental Workflow

Caption: Workflow for isolated aortic ring vasodilation assay.

Detailed Protocol

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Veratrum alkaloids or Veratric acid stock solutions

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aorta Preparation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta and place it in cold K-H buffer.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in the organ bath chambers filled with K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Apply an initial resting tension of 1 g and allow the rings to equilibrate for 90 minutes, changing the buffer every 15 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings with 1 µM phenylephrine.

-

Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of more than 80% indicates intact endothelium.

-

Wash the rings with K-H buffer and allow them to return to baseline.

-

-

Vasodilation Assay:

-

Pre-contract the aortic rings with 1 µM phenylephrine.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of the test compound (Veratrum alkaloid or veratric acid) to the organ bath.

-

Record the isometric tension changes until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the phenylephrine-induced contraction.

-

Construct dose-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

-

In Vivo Studies: Animal Models of Hypertension

Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat Model

This model induces hypertension by inhibiting nitric oxide synthase (NOS), leading to a decrease in nitric oxide production and subsequent vasoconstriction.

Experimental Design:

-

Animals: Male Wistar rats (180-220 g)

-

Induction of Hypertension: Administer L-NAME (40 mg/kg/day) in drinking water for 4 weeks.[4][5][6][7][8][9]

-

Treatment Groups:

-

Duration: 4 weeks of treatment concurrent with L-NAME administration.

Protocol:

-

Acclimatize rats for one week.

-

Divide rats into the experimental groups.

-

Induce hypertension in the relevant groups by providing L-NAME in their drinking water.

-

Administer the respective treatments (vehicle, veratric acid, or positive control) daily for 4 weeks.

-

Monitor systolic and diastolic blood pressure weekly using the tail-cuff method.

-

At the end of the study, collect blood and tissue samples for biomarker analysis.

Spontaneously Hypertensive Rat (SHR) Model

SHRs are a genetic model of essential hypertension and are widely used for screening antihypertensive drugs.

Experimental Design:

-

Animals: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls (12-14 weeks old).

-

Treatment Groups:

-

Group 1: WKY Control

-

Group 2: SHR Control

-

Group 3: SHR + Veratrum Alkaloid (specify the component and dose)

-

Group 4: SHR + Veratric Acid (specify the dose)

-

Group 5: SHR + Positive Control

-

-

Duration: Typically 4-8 weeks.

Protocol:

-

Acclimatize rats for one week.

-

Divide SHRs into treatment groups.

-

Administer the respective treatments daily for the specified duration.

-

Monitor blood pressure and heart rate regularly.

-

At the end of the study, collect blood and tissue samples for analysis.

Data Presentation

Table 1: Effect of Veratric Acid on Blood Pressure in L-NAME-Induced Hypertensive Rats

| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

| Normotensive Control | 125 ± 5 | 80 ± 4 |

| L-NAME Control | 185 ± 7 | 120 ± 6 |

| L-NAME + Veratric Acid (20 mg/kg) | 160 ± 6 | 105 ± 5 |

| L-NAME + Veratric Acid (40 mg/kg) | 140 ± 5 | 90 ± 4 |

| L-NAME + Veratric Acid (80 mg/kg) | 145 ± 6 | 95 ± 5 |

Data are presented as mean ± SD. The values in this table are representative and should be replaced with actual experimental data.[3][4][7][8]

Table 2: Effect of Veratrum Alkaloids on Hemodynamic Parameters in SHRs

| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |

| WKY Control | 110 ± 8 | 350 ± 20 |

| SHR Control | 170 ± 10 | 400 ± 25 |

| SHR + Total Veratrum Alkaloid (V) | 135 ± 9 | 330 ± 18 |

| SHR + Component A | 130 ± 8 | 320 ± 15 |

| SHR + Veratramine (M) | 140 ± 10 | 340 ± 20 |

Data are presented as mean ± SD. The values in this table are representative and should be replaced with actual experimental data.[1][2]